

Physical and chemical properties of 9-Bromotriptycene.

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Compound of Interest

Compound Name:	9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Cat. No.:	B110492

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An In-depth Technical Guide to the Physical and Chemical Properties of 9-Bromotriptycene

Introduction

9-Bromotriptycene is a rigid, three-dimensional aromatic hydrocarbon with a distinctive paddlewheel-shaped structure.^{[1][2]} This unique molecular architecture, composed of three benzene rings fused to a bicyclo[2.2.2]octatriene core, imparts remarkable chemical and physical properties.^{[1][2]} The bromine atom at the bridgehead position (C9) serves as a versatile functional handle for a variety of chemical transformations, making 9-bromotriptycene a valuable building block in supramolecular chemistry, materials science, and drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of 9-bromotriptycene, including detailed experimental protocols and a summary of its reactivity.

Physical Properties

9-Bromotriptycene is a white to light yellow crystalline solid at room temperature.^[3] Its rigid structure results in a high melting point.

Table 1: Physical Properties of 9-Bromotriptycene

Property	Value	Source
Appearance	White to light yellow powder/crystal	[3]
Molecular Formula	$C_{20}H_{13}Br$	[4] [5] [6] [7]
Molecular Weight	333.22 g/mol	[3] [4] [5] [6] [7]
Melting Point	252-256 °C	[3]
CAS Number	15364-55-3	[4] [5] [6] [7]

Spectroscopic Properties

The spectroscopic data for 9-bromotriptycene are consistent with its highly symmetric and rigid structure.

Table 2: Spectroscopic Data for 9-Bromotriptycene

Technique	Key Features	Source
^{13}C NMR	Data available, consistent with triptycene scaffold.	[6] [8] [9]
Infrared (IR)	C-H stretching for unsaturated carbons ($>3000\text{ cm}^{-1}$), C=C stretching ($1680\text{-}1630\text{ cm}^{-1}$), and C-H wagging ($1000\text{-}600\text{ cm}^{-1}$).	[4] [10]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight.	[11]

Calculated Physicochemical Properties

Several physicochemical properties of 9-bromotriptycene have been calculated using computational methods.

Table 3: Calculated Physicochemical Properties of 9-Bromotriptycene

Property	Value	Source
logP (Octanol/Water Partition Coefficient)	5.180	[12]
Water Solubility ($\log_{10} WS$ in mol/L)	-6.16	[12]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	32.17 kJ/mol	[12]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	73.35 kJ/mol	[12]

Chemical Properties and Reactivity

The chemical reactivity of 9-bromotriptycene is dominated by transformations at the C9-Br bond and the inherent stability of the triptycene scaffold.

Inertness to Nucleophilic Substitution

A key chemical feature of 9-bromotriptycene is its inertness to standard nucleophilic substitution reactions ($S_{\text{n}}1$ and $S_{\text{n}}2$) at the bridgehead carbon.

- $S_{\text{n}}1$ Inactivity: The $S_{\text{n}}1$ mechanism is disfavored because the rigid, cage-like structure of the triptycene framework prevents the formation of the required planar carbocation intermediate at the bridgehead position.[\[13\]](#)[\[14\]](#)
- $S_{\text{n}}2$ Inactivity: The $S_{\text{n}}2$ mechanism is sterically hindered. The three benzene rings effectively shield the backside of the C9-Br bond, preventing the approach of a nucleophile for a backside attack.[\[13\]](#)[\[14\]](#)

Bridgehead Functionalization

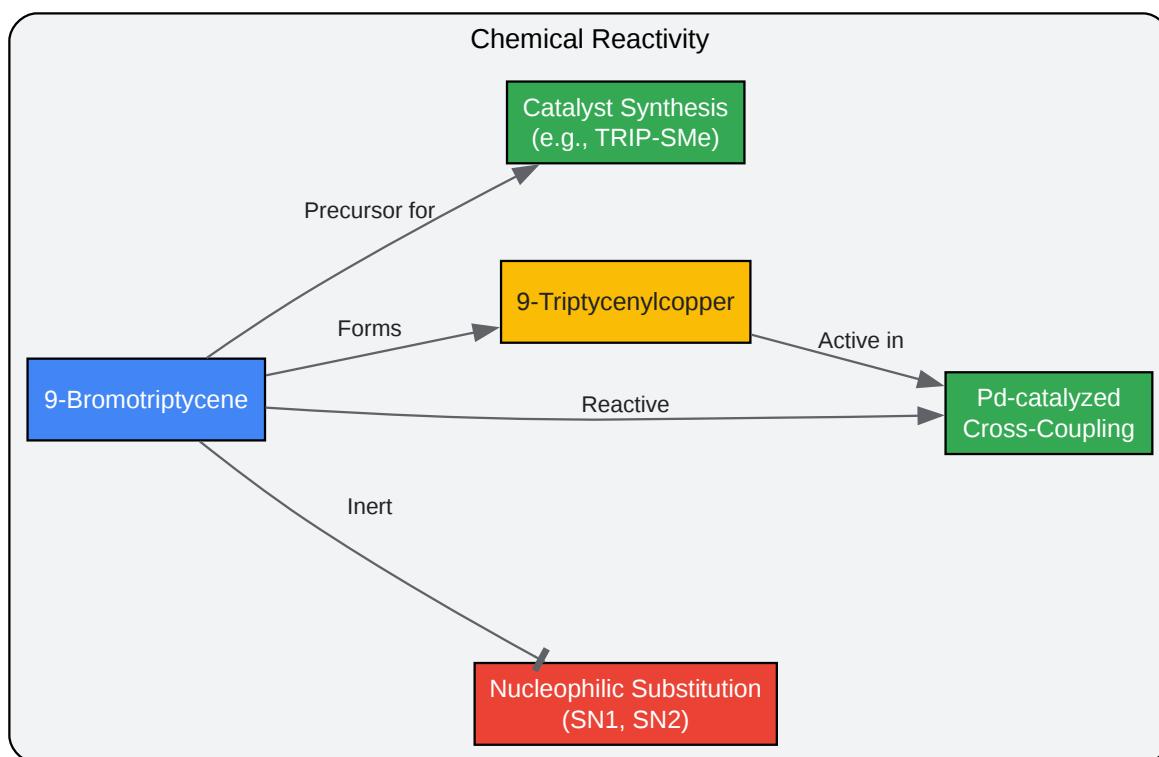
Despite its inertness to nucleophilic substitution, the bridgehead position of 9-bromotriptycene can be functionalized through other pathways, primarily involving organometallic intermediates.

- Palladium-Catalyzed Cross-Coupling: 9-Bromotriptycene can undergo palladium-catalyzed cross-coupling reactions with various iodo- and bromoaromatic compounds to form new C-C bonds at the bridgehead position.[\[1\]](#)[\[15\]](#)

- Formation of 9-Triptycylcopper: Treatment of 9-bromotriptycene with n-butyllithium followed by a copper(I) halide generates 9-triptycylcopper *in situ*.^{[1][2][15]} This organocopper reagent is an active participant in coupling reactions.^{[1][2][15]}

Use as a Precursor in Catalyst Synthesis

9-Bromotriptycene is a precursor for the synthesis of specialized catalysts. For instance, 9-methylsulfanyltriptycene (TRIP-SMe), a catalyst for the halogenation of aromatic compounds, is prepared from 9-bromotriptycene.^{[1][2][15]}



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Caption: Chemical reactivity pathways of 9-Bromotriptycene.

Experimental Protocols

Detailed methodologies for key experiments involving 9-bromotriptycene are crucial for its application in research.

Synthesis of 9-Methylsulfanyltriptycene (TRIP-SMe)

This protocol describes the preparation of a halogenation catalyst from 9-bromotriptycene.[1][2][15]

- **Lithiation:** 9-Bromotriptycene is treated with n-butyllithium (n-BuLi) in an appropriate anhydrous solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen) to form 9-lithiotriptycene.
- **Sulfonylation:** Dimethyl disulfide (MeSSMe) is added to the solution of 9-lithiotriptycene. The reaction mixture is allowed to warm to room temperature.
- **Workup and Purification:** The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated.
- **Purification:** The crude product is purified by column chromatography followed by recrystallization to yield 9-methylsulfanyltriptycene (TRIP-SMe).[1][2][15]

Palladium-Catalyzed Cross-Coupling at the Bridgehead Position

This outlines a general procedure for the functionalization of the C9 position.[1][15]

- **Reaction Setup:** A reaction vessel is charged with 9-bromotriptycene, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., SPhos), a base (e.g., K₃PO₄), and the desired coupling partner (an iodo- or bromoaromatic compound) in an appropriate solvent (e.g., toluene or dioxane).
- **Reaction Conditions:** The mixture is degassed and heated under an inert atmosphere for a specified period until the reaction is complete (monitored by TLC or GC-MS).
- **Workup and Purification:** The reaction mixture is cooled to room temperature, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried and

concentrated.

- Purification: The crude product is purified by column chromatography to afford the C9-arylated triptycene derivative.

Applications in Drug Development and Research

The rigid triptycene scaffold is of significant interest in medicinal chemistry and drug design. Triptycene derivatives have been explored for their ability to bind to nucleic acid three-way junctions.[\[16\]](#)[\[17\]](#) The functionalization at the C9 position, as enabled by 9-bromotriptycene, allows for the attachment of linkers and pharmacophores, facilitating the development of novel therapeutic agents and molecular probes.[\[16\]](#)[\[17\]](#) The synthesis of 9-substituted triptycene building blocks is crucial for solid-phase synthesis and the rapid diversification of compound libraries for screening.[\[16\]](#)[\[17\]](#)

Conclusion

9-Bromotriptycene is a pivotal molecule in modern organic chemistry, offering a unique combination of structural rigidity and chemical functionality. Its well-defined physical properties and predictable, albeit unconventional, reactivity make it an invaluable tool for the construction of complex molecular architectures. The ability to functionalize the sterically hindered bridgehead position through organometallic intermediates opens up avenues for the design of novel materials, catalysts, and therapeutic agents. This guide provides the foundational knowledge required for researchers and scientists to effectively utilize 9-bromotriptycene in their respective fields.

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